Vibegron
Vibegron
Vibegron, also known as MK-4618, is a potent and selective Beta 3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder (OAB). Vibegron has no unacceptable toxicity in preclinical species. Vibegron is currently in Phase 3 human clinical trials for the treatment of OAB. β3-adrenergic receptor (β3-AR) agonists were investigated as potential treatments for obesity and/or diabetes owing to their ability to induce lipolysis, thermogenesis, and antihyperglycemic activity in preclinical species.
Brand Name:
Vulcanchem
CAS No.:
1190389-15-1
VCID:
VC0546744
InChI:
InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1
SMILES:
O=C([C@@H]1CCC2=NC=CC(N21)=O)NC3=CC=C(C[C@H]4N[C@@H]([C@H](O)C5=CC=CC=C5)CC4)C=C3
Molecular Formula:
C26H28N4O3
Molecular Weight:
444.535
Vibegron
CAS No.: 1190389-15-1
Inhibitors
VCID: VC0546744
Molecular Formula: C26H28N4O3
Molecular Weight: 444.535
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1190389-15-1 |
---|---|
Product Name | Vibegron |
Molecular Formula | C26H28N4O3 |
Molecular Weight | 444.535 |
IUPAC Name | (S)-N-(4-(((2S,5R)-5-((R)-hydroxy(phenyl)methyl)pyrrolidin-2-yl)methyl)phenyl)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxamide |
Standard InChI | InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1 |
Standard InChIKey | DJXRIQMCROIRCZ-XOEOCAAJSA-N |
SMILES | O=C([C@@H]1CCC2=NC=CC(N21)=O)NC3=CC=C(C[C@H]4N[C@@H]([C@H](O)C5=CC=CC=C5)CC4)C=C3 |
Appearance | White to off-white solid powder |
Description | Vibegron, also known as MK-4618, is a potent and selective Beta 3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder (OAB). Vibegron has no unacceptable toxicity in preclinical species. Vibegron is currently in Phase 3 human clinical trials for the treatment of OAB. β3-adrenergic receptor (β3-AR) agonists were investigated as potential treatments for obesity and/or diabetes owing to their ability to induce lipolysis, thermogenesis, and antihyperglycemic activity in preclinical species. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | MK-4618; MK 4618; MK4618; Vibegron |
Reference | 1: Edmondson SD, Zhu C, Kar NF, Di Salvo J, Nagabukuro H, Sacre-Salem B, Dingley K, Berger R, Goble S, Morriello GJ, Harper B, Moyes CR, Shen DM, Wang L, Ball RG, Fitzmaurice A, Frenkl T, Gichuru L, Ha SN, Hurley A, Jochnowitz N, Levorse D, Mistry S, Miller R, Ormes J, Salituro G, Sanfiz A, Stevenson A, Villa K, Zamlynny B, Green S, Struthers M, Weber AE. Discovery of Vibegron: A Potent and Selective Beta 3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. J Med Chem. 2015 Dec 27. [Epub ahead of print] PubMed PMID: 26709102. |
Last Modified | Aug 20 2021 |
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